Home > Products > Screening Compounds P94786 > (E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one
(E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one - 2065711-47-7

(E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one

Catalog Number: EVT-3115424
CAS Number: 2065711-47-7
Molecular Formula: C23H23ClF3NO2
Molecular Weight: 437.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one

    Compound Description: This compound, denoted as 5 in the study, is a chalcone derivative synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, HRMS, and single-crystal X-ray diffraction []. Importantly, it exhibited significant anti-ischemic activity in vivo, effectively prolonging the survival time of mice subjected to acute cerebral ischemia at various doses. This suggests potential neuroprotective properties [].

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

    Compound Description: DBTFP-1, synthesized via Claisen-Schmidt condensation, is a tri-fluorinated chalcone derivative. Computational studies using DFT and TD-DFT methods were employed to investigate its molecular structure, electronic properties, and UV-Vis spectra []. This compound demonstrated significant antibacterial activity against P. vulgaris and S. aureus, and antifungal activity against A. niger and C. albicans. The observed antimicrobial activity was correlated with its lower LUMO energy and band gap [].

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

    Compound Description: This compound, DBTFP-2, is a tri-fluorinated chalcone synthesized through Claisen-Schmidt condensation, similar to DBTFP-1 []. Computational studies, including DFT and TD-DFT, were conducted to analyze its molecular structure, electronic properties, and UV-Vis spectra []. In comparison to DBTFP-1, DBTFP-2 displayed weaker antibacterial and antifungal activity, which was attributed to its less stabilized LUMO and higher band gap [].

(Z)-1-(2,4-dinitrophenyl)-2-[(E)-3-(4-methylphenyl)-1-phenylallylidene]hydrazine (H1)

    Compound Description: This compound, named H1 in the research, is a hydrazone derivative synthesized from the corresponding chalcone, 3-(4-methylphenyl)-1-phenylprop-2-en-1-one, by reacting it with 2,4-dinitrophenylhydrazine []. The structure was elucidated using FT-IR, UV-Vis, single-crystal and powder X-ray diffraction techniques []. Biological evaluation of H1 revealed moderate DPPH radical scavenging activity, suggesting its potential as an antioxidant [].

(Z)-1-[(E)-3-(4-chlorophenyl)-1-(naphthalen-1-yl)allylidene]-2-(2,4-dinitrophenyl)hydrazine (H2)

3-(4-methylphenyl)-1-phenylprop-2-en-1-one (C1)

    Compound Description: This compound, referred to as C1 in the study, is a chalcone derivative synthesized through the Claisen-Schmidt condensation reaction []. It exhibited significant antibacterial activity against the Gram-negative Escherichia coli strain, highlighting its potential as an antibacterial agent [].

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

    Compound Description: Compound 4 is an essential intermediate in the multi-step synthesis of various biologically active compounds, including the anticancer drug osimertinib []. This compound is synthesized starting with 1H-indole and features a dimethylamino group at the 3-position of the propenone moiety [].

2-(arylidene)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-diones (2-4)

    Compound Description: This series of compounds, designated 2-4 in the study, represents a set of structural analogs featuring a 1,3-dione core substituted with an arylidene group at the 2-position and a 4-chlorophenyl group at the 1-position, along with a trifluoromethyl group at the 4-position of the butane chain []. These compounds were evaluated for their in vitro antitumor activity but did not show significant results [].

1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione (8)

    Compound Description: This compound, labeled as 8 in the study, is a hydrazone derivative synthesized from its corresponding 1,3-dione precursor []. In vitro antitumor activity evaluation revealed that compound 8 exhibits potent and broad-spectrum antitumor activity, surpassing the efficacy of the known drug 5-FU []. Notably, it demonstrated selective activity towards melanoma, colon, non-small lung, and breast cancer cell lines compared with erlotinib and gefitinib [].

(2E)-1-{4-[2-(4-chlorophenyl)-4-substitutedimino-1,3,5-dithiazino-6-yl]aminophenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

    Compound Description: This series of compounds (IIIa-e) represents a novel group of (2E)-1-{4-[2-(4-chorophenyl)-4-substitutedimino-1,3,5-dithiazino-6yl]aminophenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-ones synthesized through a one-step cyclization reaction []. These compounds were characterized using chemical characteristics, elemental analysis, and spectral studies [].

(E)-1-(4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5a)

    Compound Description: Compound 5a, a 3-trifluoromethylpyrazole tethered chalcone-pyrrole derivative, was synthesized and evaluated for its antiproliferative activity against a panel of 60 cancer cell lines at the National Cancer Institute []. It demonstrated significant antiproliferative activity, particularly against the UO-31 cell line from renal cancer []. Further testing revealed promising activity against leukemia, colon, and breast cancer cell lines with GI50 values ranging from 1.36 to 0.27 µM []. Notably, 5a was found to be non-cytotoxic with LC50 > 100 against HL-60, RPMI-8226, and KM-12 cell lines, indicating a favorable safety profile [].

(E)-1-(4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-3-methylphenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c)

    Compound Description: Similar to compound 5a, compound 5c is a 3-trifluoromethylpyrazole tethered chalcone-pyrrole derivative synthesized and evaluated for its antiproliferative activity []. It exhibited significant antiproliferative activity against a variety of cancer cell lines, including the UO-31 cell line from renal cancer []. Further evaluation demonstrated promising activity against leukemia, colon, and breast cancer cell lines, with GI50 values ranging from 1.36 to 0.27 µM []. Notably, compound 5c was not cytotoxic (LC50 > 100) against HL-60, RPMI-8226, and KM-12 cell lines [].

(E)-1-(furan-2-yl)-3-(1-(4-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)prop-2-en-1-one (7d)

    Compound Description: This compound, designated as 7d, is a β-carboline hybrid featuring a substituted phenyl, a furan-2-yl group, and a chalcone moiety at the C1 and C3 positions []. These β-carboline hybrids, including 7d, demonstrated significant cytotoxic activity with IC50 values ranging from less than 2.0 μM to 80 μM []. Moreover, 7d displayed efficient DNA photocleavage activity against the pBR322 plasmid upon UV irradiation [].

1-(3-(furan-2-yl)-5-(1-(4-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (8d)

    Compound Description: This compound, labeled as 8d, is another β-carboline hybrid structurally related to 7d []. Similar to 7d, 8d also exhibited significant cytotoxic activity and demonstrated effective DNA photocleavage activity upon UV irradiation []. Furthermore, 8d effectively inhibited DNA topoisomerase I activity, suggesting a potential mechanism for its anticancer activity [].

5-Aryl-3-(2-methoxynaphthalen-6-yl)-1-phenylpyrazoline derivatives

    Compound Description: This series of compounds represents a group of pyrazoline derivatives synthesized from their corresponding chalcone precursors []. Some of these derivatives demonstrated promising luminescence properties, both in solution and in the solid state []. Notably, two derivatives, 4,5-dihydro-3-(2-methoxynaphthalen-6-yl)-5-(3,4,5-trimethoxyphenyl)-1-phenyl-1H-pyrazoline and 5-(4-chlorophenyl)-4,5-dihydro-3-(2-methoxynaphthalen-6-yl)-1-phenyl-1H-pyrazoline, exhibited excellent fluorescence quantum yields compared to the rhodamine B standard [].

(2E)-1-{1-[2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}-3-arylprop-2-en-1-one (5a–k)

    Compound Description: This series of compounds (5a-k) represents a novel group of 1,2,3-triazolyl chalcone derivatives synthesized via Claisen–Schmidt condensation []. These compounds were characterized using various spectroscopic methods and elemental analysis []. Biological evaluation revealed that most of these compounds exhibited broad-spectrum antimicrobial and antioxidant activities []. Furthermore, some compounds within this series displayed moderate to excellent anticancer activities against breast cancer cell lines [].

Properties

CAS Number

2065711-47-7

Product Name

(E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[4-[2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy]phenyl]prop-2-en-1-one

Molecular Formula

C23H23ClF3NO2

Molecular Weight

437.89

InChI

InChI=1S/C23H23ClF3NO2/c24-20-6-4-18(5-7-20)22(29)10-3-17-1-8-21(9-2-17)30-16-15-28-13-11-19(12-14-28)23(25,26)27/h1-10,19H,11-16H2/b10-3+

InChI Key

VAXFYLAHNCUINE-XCVCLJGOSA-N

SMILES

C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.